Incarvillateine
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Overview
Description
Incarvillateine is a natural product found in Incarvillea sinensis with data available.
Scientific Research Applications
Synthesis and Analgesic Efficacy
Incarvillateine, a major component of Incarvillea sinensis, has been synthesized and tested for its analgesic properties. Huang et al. (2016) developed a synthetic approach enabling the production of incarvillateine and its analogs. They found that incarvillateine and two analogs were effective in preventing acetic acid-induced pain and demonstrated analgesic efficacy in a formalin-induced pain model. Notably, these compounds were more effective than gabapentin, a standard pain medication, in a spared nerve injury model of pain (Huang et al., 2016).
Antinociceptive Effects and Adenosine System Involvement
Wang et al. (2015) explored incarvillateine's effects against various types of pain, including acute, inflammatory, and neuropathic pain. Their findings suggest that incarvillateine's antinociceptive effects, particularly in chronic pain, are related to the adenosine system, not the opioid system. This highlights its potential as a novel analgesic compound (Wang et al., 2015).
Structure-Activity Relationship Studies
Nakamura et al. (2001) conducted a study to understand the relationship between the structure of incarvillateine and its antinociceptive activity. They found that the cyclobutane moiety in incarvillateine is crucial for its antinociceptive action, as other compounds lacking this structure showed no or weak activity (Nakamura et al., 2001).
Effects on Motor Activity and Adenosine Receptor Activation
Kim et al. (2019) investigated the effects of incarvillateine on antinociception and motor activity. They found that incarvillateine produced potent antinociceptive effects along with motor suppression, and these effects were mediated by adenosine receptor activation (Kim et al., 2019).
Epileptic Seizures and GABAA Currents
Bian et al. (2019) reported that incarvillateine exacerbates epileptic seizures by inhibiting subtypes of γ-Aminobutyric acid type A (GABAA) receptors. This inhibition of GABAA currents and synaptic transmissions suggests a need for caution in the therapeutic use of incarvillateine (Bian et al., 2019).
properties
Product Name |
Incarvillateine |
---|---|
Molecular Formula |
C42H58N2O8 |
Molecular Weight |
718.9 g/mol |
IUPAC Name |
bis[(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-yl] 2,4-bis(4-hydroxy-3-methoxyphenyl)cyclobutane-1,3-dicarboxylate |
InChI |
InChI=1S/C42H58N2O8/c1-21-17-43(5)19-29-23(3)33(15-27(21)29)51-41(47)39-37(25-9-11-31(45)35(13-25)49-7)40(38(39)26-10-12-32(46)36(14-26)50-8)42(48)52-34-16-28-22(2)18-44(6)20-30(28)24(34)4/h9-14,21-24,27-30,33-34,37-40,45-46H,15-20H2,1-8H3/t21-,22-,23-,24-,27-,28-,29-,30-,33+,34+,37?,38?,39?,40?/m0/s1 |
InChI Key |
VQKTZIKAARDZIA-ZDYZRSSRSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]2[C@H]1C[C@H]([C@H]2C)OC(=O)C3C(C(C3C4=CC(=C(C=C4)O)OC)C(=O)O[C@@H]5C[C@H]6[C@H](CN(C[C@H]6[C@@H]5C)C)C)C7=CC(=C(C=C7)O)OC)C |
Canonical SMILES |
CC1CN(CC2C1CC(C2C)OC(=O)C3C(C(C3C4=CC(=C(C=C4)O)OC)C(=O)OC5CC6C(CN(CC6C5C)C)C)C7=CC(=C(C=C7)O)OC)C |
synonyms |
7-epi-incarvilline incarvillateine incarvilline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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